![molecular formula C11H14BrCl2NO B1374537 3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-19-5](/img/structure/B1374537.png)
3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the formula C₁₁H₁₄BrCl₂NO . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular weight of “3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride” is 327.04 g/mol. The InChI code isInChI=1S/C11H13BrClNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H. Physical And Chemical Properties Analysis
“3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride” has a molecular formula of C₁₁H₁₄BrCl₂NO and a molecular weight of 327.04 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques: A study by Ennis et al. (1999) discussed a synthesis method involving the reaction of 4-bromo-3-methylaniline with 4-chlorobutyryl chloride and subsequent treatment with KOt-Bu, yielding a related compound, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one. This demonstrates the potential for synthesizing complex compounds using a base under phase-transfer conditions (Ennis et al., 1999).
- Heterocyclic Compound Formation: Sarbu et al. (2019) synthesized novel bromo-substituted pyrrolidine derivatives, highlighting the versatility of pyrrolidine in creating diverse heterocyclic structures, which can have various applications (Sarbu et al., 2019).
- Regioselective and Stereoselective Syntheses: Zhao et al. (1993) described the reactions of certain epoxycyclohexanes with pyrrolidine, resulting in compounds with specific spatial configurations, which is critical in the development of compounds with targeted properties (Zhao et al., 1993).
Potential Applications
- Biological and Medicinal Applications: Pyrrolidine derivatives are known for their biological effects and have been used in medicine, as well as in industries like dye and agrochemical manufacturing, according to Żmigrodzka et al. (2022). This indicates a broad spectrum of potential applications for pyrrolidine-based compounds like 3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride (Żmigrodzka et al., 2022).
- Nicotinic Acetylcholine Receptor Ligands: Lin et al. (1997) studied a pyrrolidine-based compound, ABT-089, which acts on nicotinic acetylcholine receptors. This suggests the possibility of pyrrolidine derivatives being used in cognitive enhancement and treatment of cognitive disorders (Lin et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZHXYLGTKGYCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Br)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1219949-19-5 |
Source


|
| Record name | Pyrrolidine, 3-[(4-bromo-2-chlorophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

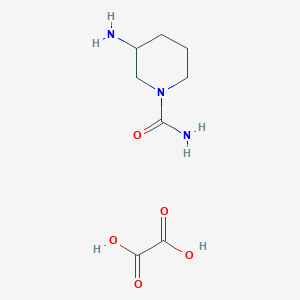

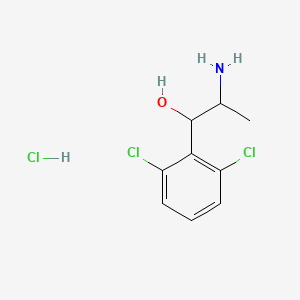
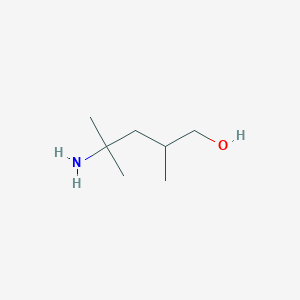
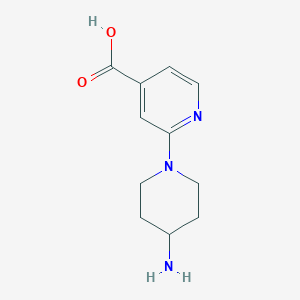
![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
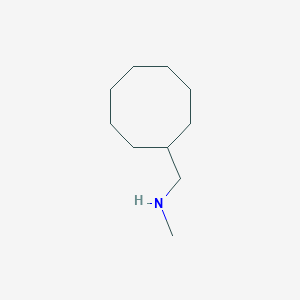
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)


![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)

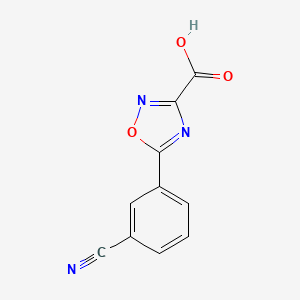
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)